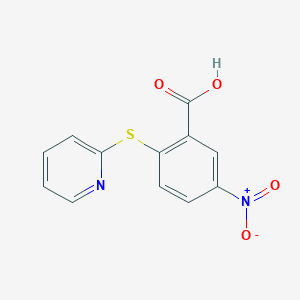

5-Nitro-2-(pyridin-2-ylthio)benzoic acid

Description

Overview of Research Trajectories for Complex Organic Compounds

Contemporary research in organic synthesis is characterized by several key trajectories. There is a significant push towards the development of novel synthetic methods that allow for the construction of complex molecules with high degrees of efficiency and selectivity. This includes the exploration of new catalytic systems, the use of computational tools for reaction design and optimization, and the increasing adoption of green chemistry principles to minimize environmental impact. The ultimate goal of much of this research is the creation of molecules with specific functions, finding applications in areas such as medicinal chemistry, materials science, and agricultural science.

Significance of Pyridine (B92270), Nitro, and Thioether Moieties in Contemporary Chemical Research

The chemical structure of 5-Nitro-2-(pyridin-2-ylthio)benzoic acid incorporates three key functional groups: a pyridine ring, a nitro group, and a thioether linkage. Each of these moieties imparts distinct properties to the molecule and is independently a subject of significant academic and industrial research.

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including many approved pharmaceutical drugs. researchgate.net Its ability to participate in hydrogen bonding and its inherent basicity make it a valuable component in drug design, influencing properties such as solubility and receptor binding. researchgate.net

The nitro group (-NO2) is a powerful electron-withdrawing group that can significantly influence the electronic properties of a molecule. researchgate.netnih.gov This property is often exploited in the design of pharmaceuticals and materials. While the nitro group has been associated with potential toxicity, it is a key component in a number of therapeutic agents. researchgate.netnih.govacs.org

The thioether linkage (R-S-R') is an important functional group in both biological systems and synthetic chemistry. nih.gov In biological contexts, the thioether-containing amino acid methionine plays a crucial role in protein structure and function. In organic synthesis, thioethers are versatile intermediates and are present in various functional materials. organic-chemistry.org

Historical Perspectives on Related Chemical Scaffolds and Their Academic Inquiry

The academic inquiry into chemical scaffolds related to this compound has a rich history. Nitrobenzoic acids , for instance, have been studied for over a century. researchgate.net The three isomers of nitrobenzoic acid are important industrial chemicals, with 4-nitrobenzoic acid serving as a precursor to the anesthetic procaine. researchgate.net The synthesis of these compounds, typically through the nitration of benzoic acid or the oxidation of nitrotoluenes, has been a foundational topic in organic chemistry education and research. researchgate.net

The study of pyridylthio ethers has also been a subject of academic interest, particularly in the context of developing new reagents and synthetic methodologies. Research into 2-mercaptopyridine (B119420) and its derivatives has led to the development of reagents for peptide synthesis and other organic transformations. nih.gov

While specific research on this compound is not extensively documented in publicly available literature, its chemical architecture suggests it is a product of the convergence of these historical research streams. Its synthesis would likely involve the reaction of a derivative of 2-mercaptopyridine with a suitable nitro-substituted benzoic acid derivative. The properties and potential applications of this molecule would be a direct consequence of the interplay between its constituent functional groups.

Below is a data table summarizing the basic properties of the core chemical moieties.

| Moiety | Key Properties | Significance in Research |

| Pyridine | Heterocyclic aromatic amine, basic, capable of hydrogen bonding. | Prevalent in pharmaceuticals, ligands in catalysis, building block in organic synthesis. researchgate.netresearchgate.net |

| Nitro Group | Strongly electron-withdrawing, can be reduced to an amino group. | Modulates electronic properties, key functional group in some explosives and pharmaceuticals. researchgate.netnih.govacs.org |

| Thioether | Sulfur-containing functional group, can be oxidized to sulfoxides and sulfones. | Present in the amino acid methionine, used in synthetic chemistry and materials science. nih.govorganic-chemistry.org |

Further research into this compound would likely focus on its synthesis, full characterization using modern spectroscopic techniques, and exploration of its potential applications, which could span from medicinal chemistry to materials science, leveraging the combined properties of its functional groups.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-pyridin-2-ylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S/c15-12(16)9-7-8(14(17)18)4-5-10(9)19-11-3-1-2-6-13-11/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXBAMZFFDFXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Nitro 2 Pyridin 2 Ylthio Benzoic Acid

Precursor Synthesis and Derivatization Routes

The synthesis of 5-Nitro-2-(pyridin-2-ylthio)benzoic acid is contingent on the availability of two key precursors: an activated benzoic acid derivative and a pyridine-based thiol. The primary precursors are 2-chloro-5-nitrobenzoic acid and 2-mercaptopyridine (B119420).

The preparation of 2-chloro-5-nitrobenzoic acid typically begins with the nitration of o-chlorobenzoic acid. google.com This electrophilic aromatic substitution reaction is commonly carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The directing effects of the existing substituents on the benzene (B151609) ring, the ortho-para directing chloro group and the meta-directing carboxylic acid group, favor the formation of the 5-nitro isomer.

Another crucial precursor is 2-mercaptopyridine, which exists in tautomeric equilibrium with pyridine-2-thione. This commercially available reagent is the source of the pyridin-2-ylthio moiety in the final product.

Multi-Step Synthetic Pathways to the Core Structure

The principal and most direct pathway to the core structure of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry, particularly for rings bearing electron-withdrawing groups.

In this multi-step synthesis, the first step is the aforementioned nitration of o-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. The presence of the nitro group in the para position relative to the chlorine atom is critical. This electron-withdrawing group strongly activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

The second step is the reaction of 2-chloro-5-nitrobenzoic acid with 2-mercaptopyridine. In this SNAr reaction, the sulfur atom of 2-mercaptopyridine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This is followed by the departure of the chloride ion, leading to the formation of the thioether linkage and yielding the final product, this compound. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.

A similar synthetic strategy has been successfully employed in the synthesis of 5-nitro-2-(1-pyrrolidinyl)benzoic acid, where 2-chloro-5-nitrobenzoic acid is reacted with pyrrolidine. prepchem.com This serves as a strong precedent for the viability of the SNAr reaction at the C-2 position of the 5-nitrobenzoic acid scaffold.

Novel Synthetic Approaches and Methodological Advancements

While the traditional SNAr reaction remains the most straightforward approach, advancements in organic synthesis offer potential novel methodologies. One area of exploration is the use of alternative leaving groups on the benzoic acid precursor. Instead of a chloro group, a fluoro or even a nitro group could potentially serve as the leaving group, with fluoro-substituted nitroaromatics often exhibiting higher reactivity in SNAr reactions.

Furthermore, modern synthetic chemistry is increasingly looking towards concerted SNAr pathways, which may not require strong electron-withdrawing activation of the aromatic ring, although such activation is present in the target molecule. nih.gov

Catalytic Transformations in the Synthesis of this compound

The introduction of catalytic methods into the synthesis of diaryl thioethers represents a significant advancement. While the uncatalyzed SNAr reaction is feasible for this target compound due to the activating nitro group, transition metal catalysis could offer milder reaction conditions and potentially higher yields.

Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann-type couplings, are well-established for the formation of C-S bonds. In a potential catalytic cycle, a palladium or copper catalyst could facilitate the coupling of 2-chloro-5-nitrobenzoic acid with 2-mercaptopyridine. These catalytic approaches can often tolerate a wider range of functional groups and may proceed under less stringent conditions than traditional SNAr reactions.

Green Chemistry Principles in Synthetic Design for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry principles can be applied.

One key area is the choice of solvent. Traditional SNAr reactions often use polar aprotic solvents like DMF or DMSO, which have environmental and health concerns. The development of synthetic routes in greener solvents, such as water, ethanol, or ionic liquids, would be a significant improvement.

Furthermore, exploring energy efficiency by using microwave-assisted synthesis could reduce reaction times and energy consumption. The use of a recyclable catalyst in a potential cross-coupling approach would also align with green chemistry principles by minimizing waste.

Reaction Mechanisms and Chemical Reactivity of 5 Nitro 2 Pyridin 2 Ylthio Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The substitution patterns on the two aromatic rings of 5-Nitro-2-(pyridin-2-ylthio)benzoic acid are heavily influenced by the electronic nature of the substituents.

On the Benzoic Acid Ring:

The benzoic acid ring is substituted with a strongly electron-withdrawing nitro group (-NO₂), a moderately electron-withdrawing carboxylic acid group (-COOH), and a thioether group (-S-Py), which can donate electron density through resonance. The cumulative effect of the -NO₂ and -COOH groups deactivates the ring towards electrophilic aromatic substitution (EAS) , making such reactions highly unfavorable under standard conditions.

Conversely, the benzoic acid ring is strongly activated for nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing nitro group, positioned para to the thioether linkage, significantly polarizes the carbon-sulfur bond and stabilizes the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. wikipedia.org This makes the pyridinethiolate moiety a potential leaving group. wikipedia.orgsmolecule.com Therefore, the compound is susceptible to attack by strong nucleophiles at the C2 position, leading to the displacement of the pyridin-2-ylthio group. The strong activation provided by the para-nitro group is a critical factor in this reactivity. smolecule.com

On the Pyridine (B92270) Ring:

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic attack. quimicaorganica.org Any electrophilic substitution would likely occur at the 3- and 5-positions, but typically requires harsh conditions.

However, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. quimicaorganica.orgyoutube.com In this specific molecule, the pyridine ring is already substituted at the 2-position by the thioether. Further nucleophilic attack on this ring would depend on the presence of a suitable leaving group and the reaction conditions.

| Ring System | Reaction Type | Reactivity | Directing Effects & Rationale |

|---|---|---|---|

| Benzoic Acid Ring | Electrophilic Aromatic Substitution (EAS) | Highly Deactivated | Strong deactivation from -NO₂ and -COOH groups. |

| Benzoic Acid Ring | Nucleophilic Aromatic Substitution (SₙAr) | Highly Activated | Strong activation from para -NO₂ group, stabilizing the Meisenheimer intermediate. The pyridin-2-ylthio group can act as a leaving group. |

| Pyridine Ring | Electrophilic Aromatic Substitution (EAS) | Deactivated | Electron-deficient nature of the pyridine ring. |

| Pyridine Ring | Nucleophilic Aromatic Substitution (SₙAr) | Susceptible | Electron-deficient ring, especially at positions ortho and para to nitrogen. |

Oxidation and Reduction Pathways

The functional groups within this compound present multiple sites for oxidation and reduction reactions.

Reduction:

The most readily reducible functional group in the molecule is the aromatic nitro group. It can be selectively reduced to an amine (NH₂) group to form 5-Amino-2-(pyridin-2-ylthio)benzoic acid. This transformation is a cornerstone of synthetic chemistry and can be achieved using a variety of reagents. Common methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, and chemical reduction using metals in acidic media, such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com The choice of reagent can be crucial to avoid undesired side reactions.

| Reagent/System | Typical Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temperature, 1 atm | 5-Amino-2-(pyridin-2-ylthio)benzoic acid |

| Fe, HCl | Ethanol/Water, Reflux | 5-Amino-2-(pyridin-2-ylthio)benzoic acid |

| SnCl₂·2H₂O | Ethanol, Reflux | 5-Amino-2-(pyridin-2-ylthio)benzoic acid |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous Ammonia or Methanol/Water | 5-Amino-2-(pyridin-2-ylthio)benzoic acid |

Oxidation:

The sulfur atom of the thioether linkage is susceptible to oxidation. It can be oxidized first to a sulfoxide (B87167) and then further to a sulfone. This stepwise oxidation allows for the synthesis of related compounds with different electronic and steric properties. Common oxidizing agents include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). Controlling the stoichiometry of the oxidant and the reaction conditions can allow for selective formation of either the sulfoxide or the sulfone. rsc.orgnih.govrsc.org

Hydrolysis and Esterification Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key reactive center for modifications such as esterification.

Esterification:

The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. This classic reaction, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Hydrolysis:

If the compound were in an ester form, the reverse reaction, hydrolysis, could be achieved by heating the ester with aqueous acid or base to regenerate the carboxylic acid.

Reactions Involving the Thioether Linkage

The thioether bond is a versatile functional group that can undergo several important transformations beyond oxidation.

Oxidation to Sulfoxide and Sulfone:

As detailed in section 3.2, the thioether can be selectively oxidized. The resulting 5-Nitro-2-(pyridin-2-ylsulfinyl)benzoic acid (sulfoxide) and 5-Nitro-2-(pyridin-2-ylsulfonyl)benzoic acid (sulfone) are distinct compounds with modified properties. The sulfoxide introduces a chiral center at the sulfur atom, while the sulfonyl group is a very strong electron-withdrawing group, which would further activate the benzoic acid ring for nucleophilic aromatic substitution.

Carbon-Sulfur (C-S) Bond Cleavage:

The C-S bond can be cleaved under certain conditions. As mentioned in section 3.1, the thioether linkage can be displaced by a strong nucleophile via an SₙAr reaction, facilitated by the para-nitro group. smolecule.com Additionally, transition-metal catalysis, for example with nickel complexes, has been shown to cleave the aryl C–S bond in aryl 2-pyridyl thioethers, enabling cross-coupling reactions to form new C-C or C-S bonds. researchgate.net

Photochemical and Radiochemical Transformations

The presence of the nitroaromatic chromophore suggests that this compound may be photochemically active. Nitroaromatic compounds are known to undergo a variety of photoreactions.

Studies on similar nitrobenzene (B124822) derivatives have shown that photoirradiation in the presence of thiols can lead to complex reaction pathways. tandfonline.com The photo-excited nitro group can behave as a biradical and abstract a hydrogen atom, initiating a radical cascade. tandfonline.comtandfonline.com For this compound, intramolecular photoreactions could potentially occur. Furthermore, photoreactions involving nitrobenzene derivatives and thiols have been reported to produce sulfonamides, suggesting a pathway where the oxygen atoms from the nitro group are transferred to the sulfur atom. tandfonline.com While specific studies on this exact molecule are not prevalent, the known photochemistry of its constituent parts indicates a potential for light-induced transformations, possibly involving rearrangements or reactions with surrounding solvent or solute molecules. acs.orgnih.govresearchgate.net

Derivatization and Structural Modification of 5 Nitro 2 Pyridin 2 Ylthio Benzoic Acid

Synthetic Routes to Esters and Amides of 5-Nitro-2-(pyridin-2-ylthio)benzoic acid

The carboxylic acid functional group is a primary site for derivatization, readily converted into esters and amides. These modifications are fundamental in medicinal chemistry for altering properties such as solubility, stability, and cell permeability.

Ester Synthesis: Esterification of nitrobenzoic acids can be achieved through several established methods. A common approach involves the reaction of the carboxylic acid with an excess of a C1-C3 alkanol in an inert solvent, catalyzed by a polyfluoroalkanesulfonic acid at temperatures ranging from 60 to 120°C google.com. Another effective method is Fischer-Speier esterification, where the acid is refluxed with an alcohol in the presence of a strong acid catalyst like sulfuric acid researchgate.netresearchgate.net. To drive the reaction to completion, water can be removed azeotropically using an entraining liquid such as toluene, particularly when using glycerol to form mono-esters google.com. The general scheme involves heating a mixture of the nitrobenzoic acid and the alcohol with a catalyst, followed by purification steps that may include washing with an aqueous alkali to remove any unreacted acid google.com.

Amide Synthesis: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or phosphorus oxychloride. The resulting acyl chloride is then reacted with the desired amine. Direct condensation of the carboxylic acid with amines or sulfonamides, often in the presence of a condensing agent like phosphorus oxychloride in a pyridine (B92270) solvent, is also a viable route for forming the amide bond . This method has been used to synthesize various amide derivatives of nitro-containing heterocyclic carboxylic acids . A one-pot solid-phase method has also been developed for the high-throughput synthesis of related amide and acid derivatives nih.gov.

Table 1: Potential Ester and Amide Derivatives of this compound This table is generated based on established synthetic methodologies and illustrates potential derivatives.

| Derivative Type | Derivative Name | Potential Reagents | Synthetic Method |

|---|---|---|---|

| Ester | Methyl 5-nitro-2-(pyridin-2-ylthio)benzoate | Methanol, Sulfuric Acid | Fischer-Speier Esterification researchgate.netresearchgate.net |

| Ester | Ethyl 5-nitro-2-(pyridin-2-ylthio)benzoate | Ethanol, Hexafluoropropanesulfonic acid hydrate, Toluene | Polyfluoroalkanesulfonic acid catalysis google.com |

| Amide | N-Benzyl-5-nitro-2-(pyridin-2-ylthio)benzamide | 1. Thionyl chloride 2. Benzylamine | Acyl Chloride Formation followed by Amination |

| Amide | 5-Nitro-N-(phenylsulfonyl)-2-(pyridin-2-ylthio)benzamide | Benzenesulfonamide, Phosphorus Oxychloride, Pyridine | Direct Condensation |

| Amide | N-(4-Methoxyphenyl)-5-nitro-2-(pyridin-2-ylthio)benzamide | p-Anisidine, Coupling Agents (e.g., HATU, HOBt) | Peptide Coupling Reaction |

Modifications of the Pyridine Ring

The pyridine ring offers another site for structural modification. Electrophilic aromatic substitution on the pyridine ring itself is generally difficult due to its electron-deficient nature. However, functionalization can be achieved through various strategies. For instance, the synthesis of 5-nitro-2-aminopyridine is accomplished by nitrating 2-aminopyridine with a mixture of concentrated nitric and sulfuric acids google.com. While direct nitration of the pyridine ring within the target molecule is unlikely to be selective, other modifications are possible. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed if a halogen substituent were introduced onto the pyridine ring, allowing for the formation of new carbon-carbon bonds researchgate.net. N-alkylation of the pyridine nitrogen could also be performed to introduce various substituents nih.gov.

Substituent Effects on the Benzoic Acid Core

Further substitution on the benzoic acid core is governed by the directing effects of the existing substituents: the nitro group (-NO2) and the pyridin-2-ylthio group (-S-C5H4N).

Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution libretexts.org. It withdraws electron density through both inductive and resonance effects, making the ring significantly less reactive than benzene (B151609) libretexts.org. The nitro group is a strong meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C4 and C6) libretexts.org.

The combined influence of these two groups dictates the position of any further electrophilic substitution. The powerful meta-directing effect of the nitro group and the ortho-, para-directing effect of the thioether group create a complex reactivity profile. The positions ortho to the thioether (C1, C3) and para (C5) are already substituted. Therefore, any further substitution would likely be directed to the C4 position, which is meta to the nitro group and ortho to the thioether group.

Table 2: Directing Effects of Substituents on the Benzoic Acid Ring

| Substituent | Position on Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -S-(pyridin-2-yl) | C2 | Deactivating | Ortho, Para |

| -NO2 | C5 | Strongly Deactivating | Meta |

| -COOH | C1 | Deactivating | Meta |

Synthesis of Sulfur and Nitrogen Heterocycles Derived from this compound

The functional groups present in this compound serve as valuable synthons for the construction of fused heterocyclic systems.

Sulfur-Containing Heterocycles: The ortho-relationship between the carboxylic acid and the thioether linkage is a classic precursor for the synthesis of thioxanthone-type structures through intramolecular Friedel-Crafts acylation, typically mediated by a strong acid like polyphosphoric acid or Eaton's reagent.

Nitrogen-Containing Heterocycles: The nitro group can be chemically reduced to an amino group (-NH2) using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. The resulting 5-amino-2-(pyridin-2-ylthio)benzoic acid is a versatile intermediate. The presence of the amino and carboxylic acid groups in a meta-relationship allows for the potential synthesis of various fused nitrogen heterocycles. For example, condensation with appropriate reagents could lead to the formation of benzoxazinone or quinazolinone ring systems. The synthesis of 1,3,4-thiadiazole derivatives from pyridine-2-carbaldehyde precursors demonstrates a relevant strategy for building complex heterocycles from pyridine-containing starting materials nih.gov. The general importance of five-membered heterocycles like imidazoles, pyrazoles, and thiazoles as synthetic intermediates for biologically active compounds highlights the potential utility of derivatizing the core molecule into such systems researchgate.netsemanticscholar.org.

Analogues and Isosteres of this compound

The development of analogues and isosteres is a key strategy in drug discovery to explore structure-activity relationships and optimize pharmacological profiles.

Analogues: Analogues are compounds that have a similar chemical structure to the parent compound. For this compound, analogues can be created by modifying the heterocyclic components. For instance, the pyridine ring could be replaced with other aromatic heterocycles such as thiophene, furan, or pyrimidine (B1678525) researchgate.netnih.govmdpi.com. The synthesis of benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazide derivatives serves as an example of creating analogues by replacing one heterocyclic system with another to modulate biological activity researchgate.netresearchgate.net.

Isosteres: Isosteres are molecules or groups of atoms that have a similar size, shape, and electronic configuration, leading to similar physical and biological properties. For the target molecule, isosteric replacement could involve:

Replacing the thioether (-S-) linkage with an ether (-O-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), or a methylene (-CH2-) group.

Substituting the carboxylic acid (-COOH) group with other acidic functional groups like a tetrazole or a hydroxamic acid, which are common bioisosteres.

Replacing the nitro group (-NO2) with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group.

Table 3: Examples of Potential Analogues and Isosteres

| Type | Structural Modification | Resulting Compound Name |

|---|---|---|

| Analogue | Pyridine ring replaced with a Thiophene ring | 5-Nitro-2-(thiophen-2-ylthio)benzoic acid |

| Analogue | Pyridine ring replaced with a Pyrimidine ring | 5-Nitro-2-(pyrimidin-2-ylthio)benzoic acid |

| Isostere | Thioether (-S-) replaced with an Ether (-O-) | 5-Nitro-2-(pyridin-2-yloxy)benzoic acid |

| Isostere | Carboxylic acid (-COOH) replaced with a Tetrazole | 2-((5-Nitro-1H-tetrazol-1-yl)methyl)pyridine |

| Isostere | Nitro (-NO2) group replaced with a Cyano (-CN) group | 5-Cyano-2-(pyridin-2-ylthio)benzoic acid |

Theoretical and Computational Investigations of 5 Nitro 2 Pyridin 2 Ylthio Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules. For 5-Nitro-2-(pyridin-2-ylthio)benzoic acid, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, or more commonly, Density Functional Theory (DFT), are employed to determine its molecular orbitals and electronic properties. mdpi.com These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectral characteristics.

The electronic structure of this compound is complex, influenced by the interplay of its constituent functional groups: the electron-withdrawing nitro (NO₂) group, the electron-rich pyridine (B92270) ring, the flexible thioether linkage, and the carboxylic acid group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate the molecule's behavior in chemical reactions.

Theoretical studies on related structures, such as nitroaromatics and pyridine derivatives, provide a basis for predicting the electronic landscape of the target molecule. electrochemsci.orgnih.gov The HOMO is expected to be localized primarily on the electron-rich pyridine ring and the sulfur atom of the thioether linkage, which are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient nitro-substituted benzene (B151609) ring, indicating the likely region for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. An MEP map for this compound would visually represent the charge distribution, highlighting electron-rich (nucleophilic) regions in red and electron-poor (electrophilic) regions in blue. The oxygen atoms of the nitro and carboxyl groups would exhibit intense red coloration, signifying their high electronegativity and potential as hydrogen bond acceptors, while regions near the hydrogen atoms would appear blue. electrochemsci.org

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ~ -3.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scirp.org |

Note: The values in this table are illustrative predictions based on calculations for structurally similar molecules found in the literature and are not the result of direct experimental measurement for this compound.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the relationship between the electronic structure of a molecule and its chemical reactivity. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a quantitative assessment of its stability and reactivity through various chemical descriptors. electrochemsci.orgscirp.org

These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a framework for understanding the molecule's behavior in chemical reactions. nih.gov

Key global reactivity descriptors that would be calculated for this compound include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates greater stability. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). electrochemsci.org

Analysis of these parameters for this compound would likely show a moderate HOMO-LUMO gap, suggesting it is more reactive than simple alkanes but relatively stable under normal conditions. The presence of both electron-donating (pyridine, thioether) and electron-withdrawing (nitrobenzoic acid) moieties would result in a significant dipole moment and a high electrophilicity index, classifying it as a strong electrophile. mdpi.com Local reactivity can be further analyzed using Fukui functions and dual descriptors, which identify the most likely atomic sites for electrophilic, nucleophilic, and radical attacks. mdpi.com

Table 2: Illustrative DFT-Calculated Reactivity Descriptors

| Descriptor | Formula | Predicted Value | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV | Moderate energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 3.0 eV | Favorable energy release upon accepting an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.75 eV | High tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.75 eV | Indicates moderate stability. mdpi.com |

| Electrophilicity Index (ω) | ω = μ² / 2η | 3.27 eV | Strong electrophilic character. mdpi.com |

Note: These values are hypothetical and serve to illustrate the application of DFT in assessing the chemical reactivity of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its dynamic behavior in different environments (e.g., in a vacuum, in water, or bound to a biological target).

The primary sources of flexibility in this compound are the single bonds of the thioether bridge (C-S and S-C) and the bond connecting the carboxylic acid group to the benzene ring. Rotation around these bonds allows the molecule to adopt a wide range of conformations. An MD simulation would track the trajectory of each atom, revealing the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This analysis is crucial for understanding how the molecule might adapt its shape to fit into the active site of a protein.

When studying ligand-target interactions, the molecule would be placed in the binding site of a target protein, and the simulation would be run on the entire complex. nih.gov This allows for the observation of the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions), and the role of conformational dynamics in the binding process. nih.gov For example, MD could simulate the interaction of this compound with a chloride channel, a plausible target given the activity of similar compounds. nih.gov The simulation could reveal key residues involved in stabilizing the ligand and elucidate the molecular basis of its potential inhibitory effect.

Table 3: Potential Parameters Analyzed in an MD Simulation of Ligand-Target Interaction

| Parameter | Description | Significance |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable, low RMSD for the ligand suggests a stable binding pose within the target's active site. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and the target protein. | Identifies key polar interactions that contribute to binding affinity. |

| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein. | Provides an estimate of the strength of the binding interaction. |

| Conformational Changes | Monitors changes in the ligand's dihedral angles and the protein's secondary structure. | Reveals how the ligand and protein adapt to each other upon binding. nih.gov |

In Silico Prediction of Biological Activity Mechanisms

In silico methods use computational approaches to predict the biological activity and mechanism of action of a molecule before it is synthesized or tested in a lab. These methods include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADME (absorption, distribution, metabolism, and excretion) predictions. nih.gov

For this compound, a key in silico technique would be molecular docking. This method predicts the preferred orientation of the molecule when bound to a biological target, such as a protein receptor or enzyme. nih.gov Given that a related compound, 5-nitro-2-(3-phenylpropylamino)-benzoic acid, is a known chloride channel blocker, a plausible hypothesis would be that this compound targets a similar protein. nih.gov A docking study would involve computationally placing the molecule into the binding site of a chloride channel and scoring the different poses based on their binding energy. A high negative binding energy suggests a favorable interaction. The results would highlight key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues, or π-π stacking between the aromatic rings and protein side chains.

QSAR models could also be developed if a series of similar compounds with known activities were available. These models correlate chemical structures with biological activity to predict the potency of new compounds. nih.gov Furthermore, computational tools can predict the molecule's drug-likeness based on criteria like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to estimate oral bioavailability. mdpi.com

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result | Interpretation |

| Binding Energy (kcal/mol) | -10.2 | A strong negative value indicates a high predicted binding affinity. nih.gov |

| Key Interacting Residues | Arg288, Ser289, Tyr473 | The carboxylic acid forms a salt bridge with Arginine and hydrogen bonds with Serine and Tyrosine. |

| Type of Interactions | Hydrogen bonds, salt bridge, hydrophobic interactions, π-sulfur interactions. | A combination of polar and non-polar interactions stabilizes the ligand in the binding pocket. |

| Predicted Activity | Chloride Channel Inhibition | The strong binding affinity suggests the compound may act as an inhibitor of the target protein. |

Note: This table is illustrative and represents a hypothetical outcome of a molecular docking simulation.

Computational Approaches to Reaction Pathway Elucidation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including predicting transition states, activation energies, and reaction thermodynamics. mdpi.com For this compound, these methods could be applied to understand both its synthesis and potential degradation pathways.

Computational studies can also explore potential side reactions or the formation of different isomers, explaining the regioselectivity of the reaction. For instance, if the starting material had multiple leaving groups, calculations could predict which one would be preferentially substituted. mdpi.com Similarly, the degradation of this compound under specific conditions (e.g., photolytic or metabolic) could be modeled to identify the most likely bond cleavage points and the resulting degradation products.

Table 5: Illustrative Computational Data for a Hypothetical Reaction Pathway

| Reaction Coordinate | Parameter | Calculated Value (kcal/mol) | Significance |

| Reactants | Relative Energy | 0.0 | Reference energy level. |

| Transition State | Activation Energy (ΔG‡) | +22.5 | Represents the kinetic barrier to the reaction; a lower value means a faster reaction. |

| Intermediate | Relative Energy | -5.2 | A stable intermediate may be observable during the reaction. |

| Products | Reaction Energy (ΔG) | -15.8 | A negative value indicates that the reaction is thermodynamically favorable and spontaneous. mdpi.com |

Note: The data presented is a hypothetical example for a proposed synthesis reaction of this compound.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 5 Nitro 2 Pyridin 2 Ylthio Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be a primary tool for elucidating the structure of 5-Nitro-2-(pyridin-2-ylthio)benzoic acid.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the benzoic acid ring and the pyridine (B92270) ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the sulfur linkage. Protons on the benzoic acid ring would likely appear in the aromatic region (approximately 7.0-8.5 ppm), with their multiplicity indicating the coupling between adjacent protons. Similarly, the protons of the pyridine ring would also resonate in the aromatic region, with characteristic shifts and coupling patterns. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon atom of the carboxylic acid group would be expected at a downfield position (around 165-175 ppm). The carbon atoms of the two aromatic rings would appear in the approximate range of 110-160 ppm. The carbon attached to the nitro group would be significantly shifted.

Table 7.1.1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Benzoic Acid Ring Hs | 7.0 - 8.5 | d, dd | 7 - 9 |

| Pyridine Ring Hs | 7.0 - 8.5 | d, t, dd | 5 - 8 |

| Carboxylic Acid H | >10 | br s | - |

This table is a theoretical prediction and not based on experimental data.

Table 7.1.2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid C | 165 - 175 |

| Aromatic Cs | 110 - 160 |

This table is a theoretical prediction and not based on experimental data.

Mass Spectrometry Techniques for Molecular Fragmentation and Isotope Analysis

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular formula (C₁₂H₈N₂O₄S). Fragmentation would likely involve the loss of the carboxylic acid group (CO₂H), the nitro group (NO₂), and cleavage of the C-S bond.

Table 7.2.1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment |

|---|---|

| 276 | [M]⁺ |

| 231 | [M - CO₂H]⁺ |

| 230 | [M - NO₂]⁺ |

| 199 | [M - CO₂H - S]⁺ |

| 78 | [C₅H₄N]⁺ |

This table is a theoretical prediction and not based on experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy would identify the key functional groups.

Carboxylic Acid: A broad O-H stretch would be expected around 2500-3300 cm⁻¹, and a strong C=O stretch around 1700 cm⁻¹.

Nitro Group: Strong asymmetric and symmetric N-O stretching bands would appear around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

Aromatic Rings: C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-S Bond: A weak C-S stretching vibration would be expected in the 600-800 cm⁻¹ region.

Table 7.3.1: Predicted IR/Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | ~1700 | Strong |

| N-O (Nitro, asymm) | 1500 - 1550 | Strong |

| N-O (Nitro, symm) | 1330 - 1370 | Strong |

| C=C (Aromatic) | 1400 - 1600 | Medium |

| C-H (Aromatic) | >3000 | Medium-Weak |

This table is a theoretical prediction and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum would show absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions involving the nitro and carbonyl groups. The extended conjugation of the system would likely result in absorptions at longer wavelengths compared to the individual chromophores.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the carboxylic acid group. In the absence of experimental data, no structural parameters can be reported.

Coordination Chemistry and Metal Complexes of 5 Nitro 2 Pyridin 2 Ylthio Benzoic Acid

Ligand Properties and Coordination Modes of 5-Nitro-2-(pyridin-2-ylthio)benzoic acid

This compound is a multifunctional ligand, meaning it has several potential points of attachment to a metal center. The key functional groups involved in coordination are the carboxylate group (-COOH), the nitrogen atom of the pyridine (B92270) ring, and the sulfur atom of the thioether linkage. The presence of these different donor atoms (oxygen, nitrogen, and sulfur) allows for a variety of coordination modes.

The carboxylate group can coordinate to a metal ion in several ways: as a monodentate ligand (using one oxygen atom), as a bidentate chelating ligand (using both oxygen atoms to bind to the same metal center), or as a bidentate bridging ligand (linking two different metal centers) researchgate.net. The pyridine nitrogen atom typically acts as a simple donor. The thioether sulfur atom can also coordinate to metal ions, particularly those that are considered "softer" acids in the context of Hard and Soft Acids and Bases (HSAB) theory.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would typically involve the reaction of a salt of the desired transition metal (such as a chloride, nitrate, or acetate) with the ligand in a suitable solvent. The choice of solvent is crucial and can range from water to various organic solvents, depending on the solubility of the reactants. The reaction is often carried out under controlled temperature and pH conditions to promote the formation of the desired complex.

For instance, a general procedure could involve dissolving the ligand in a basic solution to deprotonate the carboxylic acid, making it a more effective coordinating agent. This solution would then be combined with a solution of the metal salt, and the resulting complex might precipitate out of the solution or be isolated by evaporating the solvent. Techniques like hydrothermal or solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures, could also be employed to grow single crystals of the complexes suitable for X-ray diffraction analysis.

Once synthesized, the characterization of these complexes is essential to determine their structure and properties. Standard analytical techniques would be employed:

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the complex, including bond lengths and angles, and to definitively establish the coordination mode of the ligand.

Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate group by observing the shifts in the characteristic stretching frequencies of the C=O and C-O bonds upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination environment around the metal ion.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

While specific examples of transition metal complexes with this compound are not extensively documented in publicly available research, the principles of coordination chemistry suggest that a wide range of complexes with metals like copper, zinc, nickel, and cobalt could be synthesized and characterized using these established methods nih.govresearchgate.net.

Lanthanide and Actinide Coordination Compounds

The coordination chemistry of this compound with lanthanide and actinide elements is an area of significant interest, particularly due to the potential for separating these elements, which is a key challenge in nuclear waste reprocessing nih.govelsevierpure.comresearchgate.net. Lanthanides and actinides are hard metal ions and typically favor coordination with hard donor atoms like oxygen. Therefore, the carboxylate group of the ligand would be the primary binding site.

However, the presence of the softer sulfur donor in the thioether linkage could introduce some selectivity between the lanthanides and actinides. Actinides have a slightly greater tendency to form covalent bonds with softer donor atoms compared to lanthanides, and this subtle difference can be exploited for separation nih.govelsevierpure.comresearchgate.net. Ligands containing both hard and soft donor atoms, like this compound, are therefore of interest for developing new solvent extraction or ion-exchange systems for selective actinide separation.

Application of Metal Complexes in Catalysis and Sensing Technologies

Metal complexes of ligands similar to this compound have shown promise in various catalytic applications. The combination of a pyridine ring and other functional groups can create a ligand framework that stabilizes a metal center in a catalytically active state. For example, palladium complexes of pyridyl-containing ligands have been used in C-H functionalization reactions, which are important in organic synthesis umich.edu. The thioether group could also play a role in modulating the electronic properties of the metal center, thereby influencing its catalytic activity. For instance, heterobimetallic complexes containing pyridine-2-thiolato ligands have been shown to be active catalysts in Negishi coupling reactions morressier.com.

In the field of sensing technologies, metal complexes that exhibit changes in their optical or electrochemical properties upon binding to a specific analyte can be used as sensors. For example, a metal complex might show a change in its fluorescence or color when it interacts with a particular molecule or ion. While there are no specific reports on the use of this compound complexes in sensing, the presence of the nitro group, which is an electron-withdrawing group, could influence the photophysical properties of its metal complexes, making them potential candidates for luminescent sensors.

Metal-Organic Frameworks (MOFs) Incorporating this compound

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by changing the metal and/or the organic linker. This compound has the potential to be an excellent building block for MOFs due to its rigidity and the presence of multiple coordination sites.

The carboxylate group can link to metal centers to form the primary framework, while the pyridine nitrogen can also coordinate to another metal center, leading to the formation of a three-dimensional network. The thioether group and the nitro group would then be exposed within the pores of the MOF, and could be used to impart specific functionalities to the material. For example, the nitro groups could be reduced to amino groups to create a more reactive surface for post-synthetic modification or for applications in catalysis.

While there are no reports of MOFs specifically constructed from this compound, the literature contains numerous examples of MOFs built from similar pyridylbenzoate ligands msu.ac.zwresearchgate.netmsu.ac.zwglobethesis.com. These studies demonstrate the versatility of this class of ligands in the construction of MOFs with diverse topologies and properties, including gas storage and separation. The principles established in these studies could be applied to the design and synthesis of novel MOFs based on this compound.

Potential Biological Target Identification and Mechanistic Insights

Enzyme Inhibition Mechanisms and Kinetics

There is no published research detailing the inhibitory effects of 5-Nitro-2-(pyridin-2-ylthio)benzoic acid on any specific enzymes. Consequently, information regarding its inhibition mechanisms (e.g., competitive, non-competitive, uncompetitive) and kinetic parameters, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), is not available.

Modulation of Protein Function

Information regarding the ability of this compound to modulate the function of specific proteins is absent from the public domain. Research into its potential to act as an agonist, antagonist, or allosteric modulator of protein activity has not been reported.

Cellular Pathway Perturbations at the Molecular Level

There are no available studies that have investigated the impact of this compound on cellular signaling pathways or other molecular cascades. The specific molecular-level perturbations that this compound might induce within a cell remain unknown.

Antimicrobial or Antiparasitic Mechanism of Action (Excluding efficacy data)

While the general class of nitroaromatic compounds is known to possess antimicrobial properties, often through bioreductive activation to form reactive nitroso and hydroxylamine (B1172632) intermediates that can damage cellular macromolecules, the specific mechanism of action for this compound has not been investigated or reported. There is no information available to suggest whether it acts as a prodrug or to identify its precise molecular targets within microbial or parasitic organisms.

Broader Applications of 5 Nitro 2 Pyridin 2 Ylthio Benzoic Acid in Chemical Sciences

Role as an Intermediate in Fine Chemical Synthesis

5-Nitro-2-(pyridin-2-ylthio)benzoic acid serves as a versatile intermediate in the synthesis of fine chemicals, particularly heterocyclic compounds. The reactivity of its distinct functional groups—the carboxylic acid, the nitro group, and the pyridinylthio moiety—can be selectively exploited to build more complex molecular architectures.

The carboxylic acid group is a primary site for modification, readily undergoing esterification or amidation reactions. This allows for its coupling with a wide array of molecules, including those with potential biological activity. For instance, similar nitrobenzoic acids are activated and then reacted with amines to form amides, a key step in the synthesis of pharmaceutical intermediates. google.com The nitro group can be reduced to an amine, which can then be diazotized or participate in further condensation reactions, providing a route to various fused heterocyclic systems.

The pyridinylthio linkage itself is significant. Thioether linkages are important in various biologically active molecules. Furthermore, the pyridine (B92270) ring can be functionalized, or its nitrogen atom can be quaternized to modify the compound's properties. The synthesis of novel pyrimidine (B1678525) derivatives often involves multi-step procedures where functionalized pyridines are key starting materials. mdpi.com This highlights the potential of this compound as a scaffold for creating libraries of new chemical entities for screening in drug discovery and materials science.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product Class |

|---|---|---|---|

| Carboxylic Acid | Amidation | SOCl₂, Amine | Amides, Peptide Conjugates |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Esters |

| Nitro Group | Reduction | Sn/HCl, H₂/Pd-C | Anilines |

| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine-N-oxides |

Application in Organic Materials Science

The structural characteristics of this compound make it a promising candidate for the development of novel organic materials. Its rigid aromatic core, combined with the potential for strong intermolecular interactions, is conducive to creating ordered structures with interesting electronic and photophysical properties.

The presence of both a carboxylic acid and a pyridine ring allows it to act as a linker molecule in the formation of polymers and supramolecular assemblies. Similar pyridine-dicarboxylic acid linkers have been successfully used to construct coordination polymers with diverse structural motifs. nih.gov The nitro group, being strongly electron-withdrawing, can significantly influence the electronic properties of any resulting material, potentially leading to applications in organic electronics, such as semiconductors or components in photovoltaic devices.

Furthermore, the thioether linkage introduces a degree of flexibility and a sulfur atom which can interact with metal surfaces, suggesting potential for use in self-assembled monolayers (SAMs) on gold or other metallic substrates. The photophysical properties of materials derived from this compound could also be of interest, as related benzothiadiazole-pyridine structures have been shown to exhibit luminescence. researchgate.net

Catalytic Applications Beyond Its Own Synthesis

While the compound itself is not a catalyst, it serves as an excellent ligand for the creation of catalytically active metal complexes. The pyridine nitrogen and the carboxylate group can chelate or bridge metal ions, forming stable coordination compounds. These metal complexes can then be employed as catalysts in various organic transformations.

Coordination polymers and Metal-Organic Frameworks (MOFs) constructed from similar organic linkers have demonstrated significant catalytic potential. nih.govmdpi.com For example, MOFs containing manganese, cobalt, nickel, or copper have been used to catalyze Knoevenagel condensation reactions. nih.gov By incorporating this compound as a linker, it is conceivable to design new MOFs or coordination polymers with tailored catalytic sites. The electronic properties of the metal center can be tuned by the electron-withdrawing nitro group on the ligand, potentially influencing the catalyst's activity and selectivity.

Table 2: Potential Catalytic Systems Utilizing this compound as a Ligand

| Metal Ion | Potential Structure | Target Reaction Type | Rationale |

|---|---|---|---|

| Copper(II) | Coordination Polymer/MOF | Knoevenagel Condensation | Proven efficacy with similar pyridine-carboxylate linkers. nih.gov |

| Zirconium(IV) | Metal-Organic Framework (UiO-type) | Lewis Acid Catalysis | High stability of Zr-MOFs is advantageous for catalysis. researchgate.netmdpi.com |

| Palladium(II) | Discrete Complex | Cross-Coupling Reactions | Pyridine and thioether donors can stabilize Pd catalysts. |

Use in Analytical Detection Systems

The structural motifs within this compound suggest its potential for use in the development of chemical sensors. The pyridine unit can act as a binding site for specific analytes, particularly metal ions, while the nitroaromatic component can serve as a signaling unit, for instance, through fluorescence quenching or colorimetric changes.

Nitroaromatic compounds are known to be effective quenchers of fluorescence. Therefore, a material incorporating this molecule could be designed as a "turn-off" fluorescent sensor. researchgate.net Upon binding of a target analyte to the pyridine or carboxylate group, a conformational change or electronic perturbation could enhance this quenching effect, providing a detectable signal. The thioether linkage could also be a site for selective interaction with soft metal ions like mercury or palladium.

For example, a thin film or sol-gel matrix embedded with a derivative of this compound could be used for the optical detection of ions in aqueous solutions. The design of such sensors often relies on the principle that complexation with an analyte alters the electronic structure of the fluorophore, leading to a change in its emission properties. researchgate.net

Contributions to Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, is arguably where this compound holds the most immediate promise. Its ability to act as a versatile building block, or "tecton," for self-assembly processes is rooted in its multiple interaction sites.

The pyridine nitrogen is a classic hydrogen bond acceptor, while the carboxylic acid is an excellent hydrogen bond donor. This donor-acceptor pairing can lead to the formation of predictable supramolecular synthons, driving the assembly of one-, two-, or three-dimensional networks. nih.gov The formation of co-crystals with other organic molecules is a likely outcome, governed by these hydrogen bonding interactions. nih.gov

Furthermore, its role as a linker in coordination polymers and MOFs is a prime example of its application in supramolecular chemistry. mdpi.commdpi.com The combination of the N-donor from the pyridine and the O-donors from the carboxylate allows it to bind to metal centers in various coordination modes, leading to a diversity of network topologies. nih.govresearchgate.net The π-systems of the benzene (B151609) and pyridine rings can also participate in π-π stacking interactions, which further stabilize the resulting supramolecular architectures. researchgate.net These ordered materials have potential applications in gas storage, separation, and catalysis. cnr.it

Future Research Directions and Emerging Areas for 5 Nitro 2 Pyridin 2 Ylthio Benzoic Acid

Integration with Advanced Materials

The distinct structural features of 5-Nitro-2-(pyridin-2-ylthio)benzoic acid make it an excellent candidate as a multifunctional organic linker for the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). acs.orgrsc.orgresearchgate.nettandfonline.comacs.org MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands, and their properties are highly tunable based on the choice of these components.

Future research could focus on utilizing this compound as a primary or secondary building block for novel MOFs. The carboxylic acid group provides a classic coordination site, while the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioether linkage offer additional potential coordination sites, which could lead to MOFs with unique topologies and properties. bohrium.comnih.govresearchgate.net

A particularly promising application for such MOFs would be in the selective sensing of nitroaromatic compounds, which are common environmental pollutants and components of explosives. acs.orgtandfonline.comacs.org The nitro group on the ligand itself could facilitate selective binding of other nitroaromatic molecules through specific electronic and π-π stacking interactions within the MOF's pores. tandfonline.com The inherent luminescence of some MOFs could be quenched in the presence of these analytes, forming the basis of a highly sensitive and selective sensor. acs.orgtandfonline.com

Table 1: Potential Roles of Functional Groups in Advanced Materials

| Functional Group | Potential Role in Material Synthesis and Function |

| Carboxylic Acid | Primary coordination site for metal ion binding in MOF synthesis. |

| Pyridine Ring | Secondary coordination site; can influence framework topology and stability. |

| Thioether Linkage | Potential coordination site; can be used to incorporate "soft" metal ions. researchgate.net |

| Nitro Group | Can enhance selectivity for sensing other nitroaromatic compounds. acs.orgtandfonline.com |

Exploration of Novel Bio-orthogonal Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.govnih.gov The development of new bio-orthogonal reactions is crucial for labeling and tracking biomolecules in real-time. The structure of this compound offers several avenues for the exploration of novel bio-orthogonal transformations.

One promising direction involves the thioether moiety. While thioethers themselves are relatively stable, they can be engineered to participate in specific reactions. For instance, research has shown that vinyl thioethers can undergo click cycloaddition reactions. acs.org Future studies could investigate the chemical modification of the pyridine ring or the benzoic acid portion of the molecule to create a reactive thioether derivative suitable for bio-orthogonal ligation.

Another area of exploration is the nitro group. While not a classic bio-orthogonal handle, it could be a precursor to a more reactive species. For example, the nitro group could potentially be reduced in situ to a nitroso or hydroxylamine (B1172632) group, which could then undergo a specific ligation reaction. Alternatively, the nitro group could be modified to a nitrone, a functional group known to participate in rapid, tunable strain-promoted alkyne-nitrone cycloadditions (SPANC), a powerful class of bio-orthogonal reactions. nih.govresearchgate.netresearchgate.net The carboxylic acid group serves as a convenient anchor for attaching the molecule to a protein, lipid, or other biomolecule of interest prior to the bio-orthogonal reaction. nih.gov

Table 2: Potential Bio-orthogonal Strategies

| Moiety | Proposed Bio-orthogonal Reaction | Potential Application |

| Thioether | Modification to a vinyl thioether for hetero-Diels–Alder cycloaddition. acs.org | Site-specific protein labeling. |

| Nitro Group | Conversion to a nitrone for Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). researchgate.net | Live cell imaging. |

| Carboxylic Acid | Conjugation to biomolecules via amide bond formation. | Targeting the probe to specific cellular components. |

Development of Targeted Delivery Systems at the Molecular Level

The development of systems that can deliver therapeutic agents specifically to diseased cells, such as cancer cells, is a major goal of medicinal chemistry. The scaffold of this compound, combining both a benzoic acid derivative and a pyridine ring, is found in numerous biologically active compounds and offers a platform for creating targeted delivery systems. ijpsonline.comnih.govsarchemlabs.compreprints.orgnih.govontosight.ai

The carboxylic acid group is a key functional handle that allows the molecule to be conjugated to various targeting ligands. mdpi.com These ligands, which can include peptides, antibodies, or small molecules like folic acid, are chosen for their ability to bind to receptors that are overexpressed on the surface of target cells. By attaching such a ligand, the entire molecule can be directed to a specific cell type, potentially reducing off-target effects.

Furthermore, the core structure itself may possess therapeutic properties. Benzoic acid derivatives have been investigated for their anticancer properties, including the inhibition of enzymes like histone deacetylases (HDACs). nih.govnih.gov The pyridine moiety is also a common feature in many approved drugs and is known to improve pharmacological parameters such as metabolic stability and cell permeability. nih.govnih.govresearchgate.net Future research could involve synthesizing a library of compounds where different targeting moieties are attached to the this compound scaffold and evaluating their efficacy and selectivity in various disease models.

Interdisciplinary Research with Computational Neuroscience or Biophysics

A structurally related compound, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), is a known inhibitor of chloride ion channels. This connection provides a strong rationale for investigating this compound in the context of neuroscience and biophysics, particularly in the study of ion channels like the CLC family. nih.govphysiology.orgfrontiersin.orgmdpi.com

Future research should employ computational modeling techniques, such as molecular docking and molecular dynamics simulations, to predict the interaction of this compound with the binding sites of various chloride channels, including CLC-2. pnas.org These in-silico studies can provide valuable insights into the potential binding affinity, orientation, and key molecular interactions, guiding further experimental work.

These computational predictions can then be tested experimentally using biophysical techniques. Electrophysiological methods, such as patch-clamp recording on cells expressing specific chloride channels, can determine if the compound has an inhibitory or modulatory effect on channel activity. nih.gov Such interdisciplinary research, combining computational chemistry with experimental biophysics, could lead to the development of novel and selective probes for studying chloride channel function or even new therapeutic leads for channelopathies—diseases caused by ion channel dysfunction. mdpi.compnas.org

Table 3: Proposed Interdisciplinary Research Workflow

| Step | Technique | Objective |

| 1. In-Silico Analysis | Molecular Docking / Molecular Dynamics | Predict binding affinity and mode to chloride channel targets (e.g., CLC-2). |

| 2. Experimental Validation | Patch-Clamp Electrophysiology | Measure the effect of the compound on chloride channel currents in living cells. |

| 3. Structure-Activity Relationship | Synthesis of Analogues & Re-testing | Identify key structural features responsible for activity and selectivity. |

Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is a critical area for future research. The synthesis likely involves the formation of a C-S bond between a derivative of 2-mercaptopyridine (B119420) and a derivative of 5-nitro-2-halobenzoic acid.

Future work should focus on developing sustainable routes to these key precursors. For instance, traditional nitration of benzoic acid often uses a mixture of nitric and sulfuric acids, which is corrosive and generates significant waste. google.com Greener alternatives, such as using solid acid catalysts or milder nitrating agents, could be explored. researchgate.netgoogle.comprepchem.comresearchgate.net Similarly, the synthesis of 2-mercaptopyridine can be optimized to use more environmentally friendly solvents and reagents, moving away from harsh conditions. exsyncorp.comwikipedia.orggoogle.comgoogle.com

The crucial C-S bond-forming step also presents an opportunity for green innovation. Traditional methods like Ullmann coupling often require stoichiometric amounts of copper and high temperatures. Modern, more sustainable approaches could include transition-metal-catalyzed cross-coupling reactions that use only catalytic amounts of less toxic metals, or even metal-free, electrochemically-driven C-S bond formation. researchgate.netchemrxiv.orgresearchgate.netrsc.orgacs.org Developing a synthetic route that is not only efficient but also minimizes environmental impact will be essential for the future utility of this compound. mdpi.comrsc.org

Q & A

Q. What are the recommended synthetic routes for 5-nitro-2-(pyridin-2-ylthio)benzoic acid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Route 1: Nitration of 2-(pyridin-2-ylthio)benzoic acid using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

- Route 2: Thioether formation via reaction of 2-mercaptopyridine with 5-nitro-2-fluorobenzoic acid in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Use anhydrous solvents to minimize side reactions.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- HPLC: Use a C18 column with UV detection at 254 nm; retention time comparison against standards .

- NMR: Confirm substituent positions via ¹H and ¹³C NMR (e.g., nitro group deshielding at δ ~8.5 ppm in ¹H NMR) .

- Mass Spectrometry: ESI-MS in negative ion mode to detect [M-H]⁻ peaks (theoretical m/z: 291.03) .

- Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values .

Q. What standard assays are used to evaluate the chloride channel-blocking activity of this compound?

Methodological Answer:

- Electrophysiology: Whole-cell patch clamp in CFTR-expressing cells (e.g., HEK293 or oocytes). Measure inhibition of Cl⁻ currents at -80 mV and +60 mV; compare to NPPB (a structurally related blocker) .

- Fluorescent Quenching: Use SPQ (6-methoxy-1-(3-sulfonatopropyl)quinolinium) in hypotonic solutions; monitor Cl⁻ flux inhibition via fluorescence recovery .

- IC₅₀ Determination: Dose-response curves (1–500 µM) fitted with Hill equation; validate with positive controls (e.g., DIDS) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine vs. phenyl substituents) alter the voltage-dependent block of Cl⁻ channels?

Methodological Answer:

- Comparative Studies: Synthesize analogs (e.g., replacing pyridin-2-ylthio with phenylpropylamino) and test using voltage-clamp assays.

- Woodhull Analysis: Calculate electrical distance (δ) from Kd vs. membrane potential plots. Pyridine’s π-electron system may reduce δ compared to bulkier phenyl groups .

Q. How can researchers resolve contradictions in potency data across different cell models (e.g., HEK293 vs. glioma cells)?

Methodological Answer:

-

Variable Factors:

-

Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to account for biological variability .

Q. What strategies are recommended for studying off-target effects (e.g., GPR35 activation) in functional assays?

Methodological Answer:

- Selective Inhibition: Co-apply this compound with GPR35 antagonists (e.g., ML-145) to isolate Cl⁻ channel effects .

- Transcriptomic Profiling: RNA-seq of treated vs. untreated cells to identify differentially expressed genes linked to non-channel pathways .

- Binding Assays: Radiolabeled ligand competition (e.g., [³H]-NPPB) in membrane fractions to quantify affinity for non-target receptors .

Q. How can computational modeling predict the binding mode of this compound to Cl⁻ channels?

Methodological Answer:

- Docking Studies: Use Cryo-EM structures of TMEM16A (PDB: 5OYB) or CFTR (PDB: 6MSM) in software like AutoDock Vina. Focus on pore-lining residues (e.g., TM6 in CFTR) .

- MD Simulations: Simulate ligand-channel interactions over 100 ns trajectories; analyze hydrogen bonds with nitro groups and hydrophobic interactions with pyridine .

- Free Energy Calculations: Compute ΔGbinding via MM-PBSA to rank analog potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products